molecular formula C12H7Br3O2 B13849144 2'-OH-2,3',6-Tribromodiphenyl Ether

2'-OH-2,3',6-Tribromodiphenyl Ether

Katalognummer: B13849144
Molekulargewicht: 422.89 g/mol
InChI-Schlüssel: ZKCAFFWTMLKRSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-OH-2,3’,6-Tribromodiphenyl Ether: is a brominated diphenyl ether compound with the molecular formula C12H7Br3O2 and a molecular weight of 422.895 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-OH-2,3’,6-Tribromodiphenyl Ether typically involves the bromination of diphenyl ether derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for 2’-OH-2,3’,6-Tribromodiphenyl Ether are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2’-OH-2,3’,6-Tribromodiphenyl Ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated diphenyl ethers .

Wissenschaftliche Forschungsanwendungen

2’-OH-2,3’,6-Tribromodiphenyl Ether has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the development of flame retardants and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2’-OH-2,3’,6-Tribromodiphenyl Ether involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-OH-2,3’,6-Tribromodiphenyl Ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other brominated diphenyl ethers may not be suitable .

Eigenschaften

Molekularformel

C12H7Br3O2

Molekulargewicht

422.89 g/mol

IUPAC-Name

2-bromo-6-(2,6-dibromophenoxy)phenol

InChI

InChI=1S/C12H7Br3O2/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6,16H

InChI-Schlüssel

ZKCAFFWTMLKRSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)O)OC2=C(C=CC=C2Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.